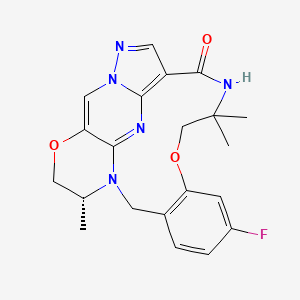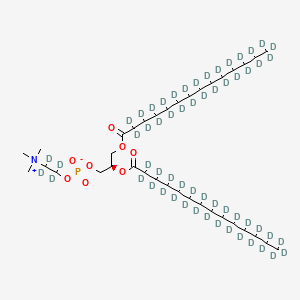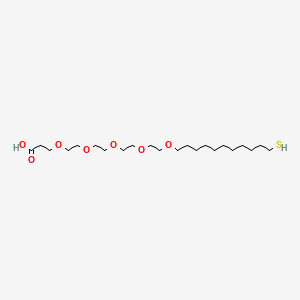
Ret-IN-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ret-IN-16 is a potent and selective inhibitor of the rearranged during transfection (RET) tyrosine kinase receptor. It has shown significant anticancer effects by inhibiting various RET mutations and fusion proteins, such as RET (wild type), RET (M918T), RET (V804L), RET (V804M), RET-CCDC6, and RET-KIF5B . The compound has been studied extensively for its potential in treating cancers driven by RET alterations.
Métodos De Preparación
The synthesis of Ret-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts to form the core structure of this compound.
Purification: The final product is purified using techniques such as column chromatography to achieve the desired purity and yield.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts.
Análisis De Reacciones Químicas
Ret-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ret-IN-16 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of RET kinase activity and to develop new RET inhibitors.
Biology: this compound is used to investigate the role of RET signaling in cellular processes and to study the effects of RET inhibition on cell proliferation and survival.
Industry: this compound can be used in the development of new therapeutic agents targeting RET alterations.
Mecanismo De Acción
Ret-IN-16 exerts its effects by selectively inhibiting the kinase activity of the RET receptor. This inhibition blocks the autophosphorylation of RET and the downstream signaling pathways that promote cell proliferation and survival. The molecular targets of this compound include various RET mutations and fusion proteins, which are commonly found in certain types of cancers .
Comparación Con Compuestos Similares
Ret-IN-16 is unique compared to other RET inhibitors due to its high selectivity and potency. Similar compounds include:
Pralsetinib: Another selective RET inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Selpercatinib: A RET inhibitor that has been approved for the treatment of RET-driven cancers and has shown efficacy in clinical trials.
This compound stands out due to its ability to inhibit a wide range of RET mutations and fusion proteins with high potency, making it a valuable tool in cancer research and therapy.
Propiedades
Fórmula molecular |
C31H29F3N8O2 |
|---|---|
Peso molecular |
602.6 g/mol |
Nombre IUPAC |
4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy]benzamide |
InChI |
InChI=1S/C31H29F3N8O2/c1-19-5-6-20(14-26(19)44-30-24-17-36-40-28(24)38-27(39-30)21-4-3-9-35-16-21)29(43)37-23-8-7-22(25(15-23)31(32,33)34)18-42-12-10-41(2)11-13-42/h3-9,14-17H,10-13,18H2,1-2H3,(H,37,43)(H,36,38,39,40) |
Clave InChI |
JCCUAVDBGXASEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)OC4=NC(=NC5=C4C=NN5)C6=CN=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)






